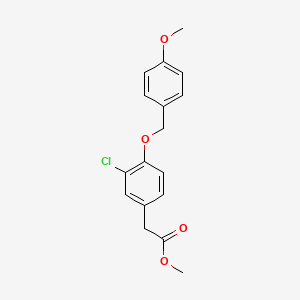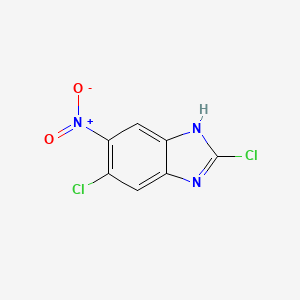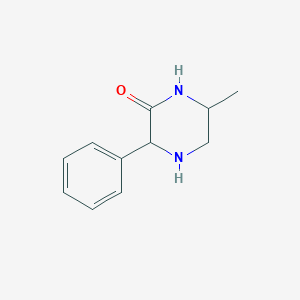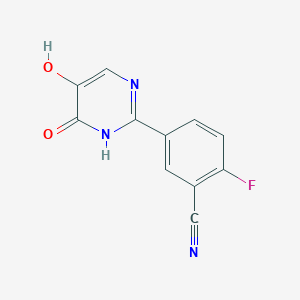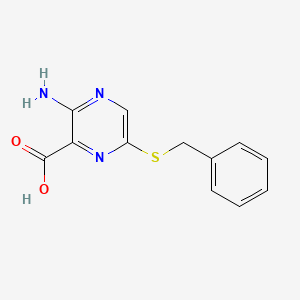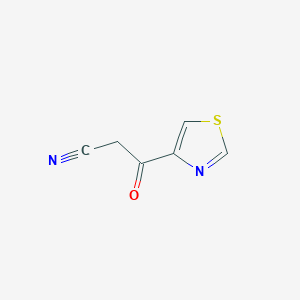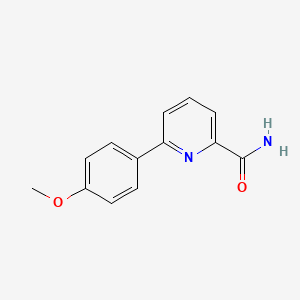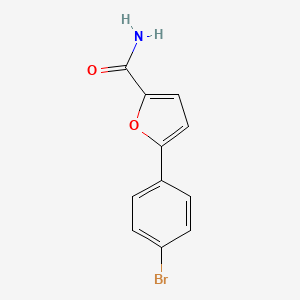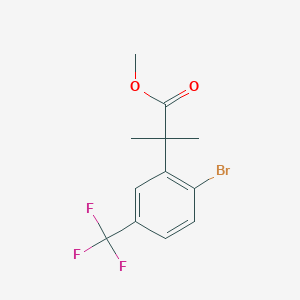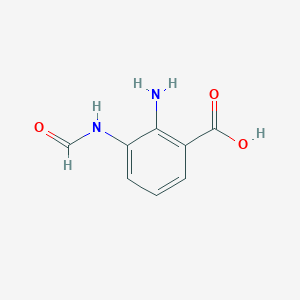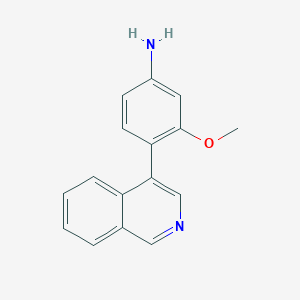
4-Isoquinolin-4-yl-3-methoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isoquinolin-4-yl-3-methoxyaniline is a chemical compound belonging to the class of isoquinolines, which are nitrogen-containing heterocyclic aromatic organic compounds. Isoquinolines are structurally similar to quinolines and are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: . One common synthetic route is the Biltz synthesis, which involves the cyclization of o-aminobenzonitriles with α-diketones under acidic conditions. Another approach is the Pictet-Spengler reaction, where tryptamines are cyclized with aldehydes or ketones in the presence of acid catalysts.
Industrial Production Methods: In an industrial setting, the synthesis of 4-Isoquinolin-4-yl-3-methoxyaniline may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and reagents are carefully selected to optimize yield and purity while minimizing waste and byproducts.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Isoquinolin-4-yl-3-methoxyaniline can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can exhibit different biological activities and physical properties, making them valuable for further research and development.
Wissenschaftliche Forschungsanwendungen
4-Isoquinolin-4-yl-3-methoxyaniline has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents targeting various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 4-Isoquinolin-4-yl-3-methoxyaniline exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Vergleich Mit ähnlichen Verbindungen
4-Isoquinolin-4-yl-3-methoxyaniline is similar to other isoquinoline derivatives, such as quinoline and isoquinoline itself. its unique structural features, such as the methoxyaniline group, contribute to its distinct properties and applications. Other similar compounds include:
Quinoline: A closely related heterocyclic aromatic organic compound.
Isoquinoline: The parent compound from which this compound is derived.
3-Methoxyaniline: A simpler compound that shares the methoxyaniline moiety.
These compounds differ in their chemical structure and biological activities, highlighting the uniqueness of this compound.
Eigenschaften
Molekularformel |
C16H14N2O |
|---|---|
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
4-isoquinolin-4-yl-3-methoxyaniline |
InChI |
InChI=1S/C16H14N2O/c1-19-16-8-12(17)6-7-14(16)15-10-18-9-11-4-2-3-5-13(11)15/h2-10H,17H2,1H3 |
InChI-Schlüssel |
OYXULLIVZOVFBN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)N)C2=CN=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


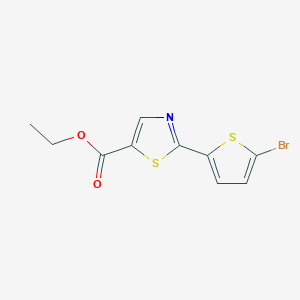
![2-(3,4-Dimethoxyphenyl)-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B15358083.png)
![Tert-butyl {5-[(4-methylpiperazin-1-yl)carbonyl]-1,3-thiazol-2-yl}carbamate](/img/structure/B15358085.png)
